12-HHT can be used as a marker to assess the activity of cyclooxygenase (COX), an enzyme involved in the production of various eicosanoids, including prostaglandins and thromboxanes. By measuring the levels of 12-HHT, researchers can indirectly assess COX activity in various cell types and tissues. [Source: National Institutes of Health. ]
12-HHT has been identified as an endogenous ligand for BLT2, a G protein-coupled receptor. BLT2 is expressed in various tissues, including the gut, and is involved in several physiological processes, such as inflammation and immune response. Studying the interaction between 12-HHT and BLT2 can help researchers understand the role of this receptor in various diseases. [Source: BioMed Central. ]
12-Hydroxyheptadecatrienoic acid, also known as 12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid, is a 17-carbon hydroxy fatty acid that is derived from arachidonic acid. This compound features a hydroxyl group at the 12th carbon position and is characterized by its trienoic structure, which includes three double bonds. It plays a significant role in various biological processes and is particularly notable for its involvement in platelet aggregation and wound healing .
Currently, there's limited information on the specific safety hazards of 12-HHT. As a research compound, handling it with standard laboratory safety protocols is recommended.
Research on 12-HHT is ongoing, with a focus on understanding its:
12-Hydroxyheptadecatrienoic acid undergoes several important chemical transformations:
12-Hydroxyheptadecatrienoic acid exhibits various biological activities:
The synthesis of 12-Hydroxyheptadecatrienoic acid can occur through both enzymatic and non-enzymatic pathways:
12-Hydroxyheptadecatrienoic acid has several potential applications:
Studies have highlighted various interactions involving 12-Hydroxyheptadecatrienoic acid:
Several compounds share structural or functional similarities with 12-Hydroxyheptadecatrienoic acid. Below are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Arachidonic Acid | 20-carbon polyunsaturated fatty acid | Precursor to many eicosanoids, including prostaglandins |
Thromboxane A2 | Derived from arachidonic acid | Strong pro-aggregatory effects on platelets |
Prostaglandin H2 | Intermediate in arachidonic acid metabolism | Plays a role in inflammation and vascular responses |
12-Oxo-heptadecatrienoic Acid | Oxidized form of 12-hydroxyheptadecatrienoic acid | Potentially different biological activities due to oxidation |
The uniqueness of 12-Hydroxyheptadecatrienoic acid lies in its specific hydroxylation pattern and its significant role in mediating platelet function and wound healing processes, distinguishing it from other eicosanoids which may not share these specific biological activities.
The characterization of 12-HHT as a BLT2 ligand emerged from lipidomic analyses of rat intestinal extracts, where BLT2-specific agonistic activity was traced to fractions distinct from leukotriene B4 (LTB4). Mass spectrometry and nuclear magnetic resonance (NMR) studies confirmed 12-HHT's structure as 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid, a byproduct of thromboxane A2 (TxA2) biosynthesis. Binding assays demonstrated that 12-HHT binds BLT2 with a dissociation constant (Kd) of 2.8 nM, approximately 10-fold higher affinity than LTB4 (Kd = 25 nM). This discovery overturned the long-held view of 12-HHT as metabolically inert, positioning it as a key player in BLT2-mediated signaling.
Functional studies in BLT2-transfected cells revealed 12-HHT-induced activation of Gαi and Gαq proteins, triggering calcium mobilization and chemotaxis. Notably, BLT2 knockout mice exhibited impaired epithelial barrier function in dextran sulfate sodium (DSS)-induced colitis models, with 50% higher intestinal permeability compared to wild-type controls. These findings established 12-HHT as the first endogenous high-affinity ligand for BLT2, distinct from the low-affinity LTB4 interactions previously characterized.
While both 12-HHT and LTB4 activate BLT2, their receptor interaction mechanisms differ substantially. NMR structural data show that 12-HHT adopts a curved conformation in the BLT2 binding pocket, with its hydroxyl group at C12 forming hydrogen bonds to Gln^2.60 and Tyr^3.28 residues. In contrast, LTB4's extended structure interacts with BLT2 through hydrophobic contacts along its carbon chain, explaining its lower binding affinity.
Functional divergence is evident in immune cell responses:
This ligand-specific signaling underscores BLT2's role as a multimodal receptor, integrating inputs from distinct lipid mediators to fine-tune cellular responses.
Unlike prostaglandins (PGs) that signal through specific prostanoid receptors (e.g., EP1-4 for PGE2), 12-HHT's biological effects are mediated exclusively through BLT2. Structural comparisons highlight key differences:
Feature | 12-HHT | Prostaglandin E2 (PGE2) |
---|---|---|
Carbon Backbone | 17-carbon triene | 20-carbon bicyclic |
Receptor Family | BLT2 (GPCR) | EP1-4 (GPCR) |
Biosynthetic Origin | TxA2/COX pathway | COX/mPGES-1 pathway |
Primary Function | Chemotaxis, wound repair | Inflammation, pain |
12-HHT's shorter carbon chain and conjugated triene system confer greater membrane mobility, enabling rapid paracrine signaling within tissues. Unlike PGE2, which stabilizes cyclooxygenase-2 (COX-2) via positive feedback, 12-HHT suppresses COX-2 expression by 40% in macrophages, illustrating its anti-inflammatory potential.
Irritant